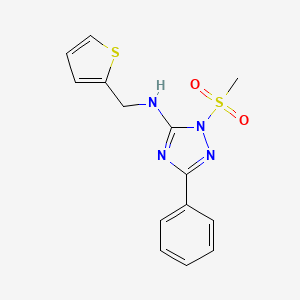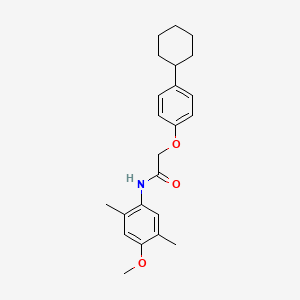![molecular formula C17H24ClN3OS B4186363 N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4186363.png)
N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide
説明
N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies investigating its mechanism of action, physiological effects, and potential limitations.
作用機序
N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide inhibits the activity of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 is involved in the regulation of the ubiquitin-proteasome pathway, which is responsible for the degradation of proteins in the cell. By inhibiting NAE, N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide prevents the activation of NEDD8 and disrupts the ubiquitin-proteasome pathway, leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide has also been shown to have a number of biochemical and physiological effects. For example, N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide has been shown to induce autophagy in cancer cells, which is a process by which cells degrade and recycle their own components. N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide has also been shown to modulate the activity of a number of other proteins involved in cell cycle regulation and DNA repair.
実験室実験の利点と制限
One of the major advantages of N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide is its specificity for NAE, which makes it a valuable tool for studying the ubiquitin-proteasome pathway and its role in cancer development. However, N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide has also been shown to have some limitations, such as its toxicity to normal cells and its potential to induce resistance in cancer cells.
将来の方向性
There are a number of future directions for research on N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide and its potential therapeutic applications. For example, researchers may investigate the use of N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide in combination with other cancer therapies to enhance its effectiveness. Additionally, researchers may investigate the use of N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide in the treatment of other diseases that involve the ubiquitin-proteasome pathway, such as neurodegenerative diseases. Finally, researchers may investigate the development of new NAE inhibitors that have improved specificity and reduced toxicity compared to N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide.
科学的研究の応用
N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome pathway. By inhibiting NAE, N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3OS/c1-2-3-10-15(22)20-17(23)19-14-9-7-8-13(18)16(14)21-11-5-4-6-12-21/h7-9H,2-6,10-12H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDNNWNFTFVARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4186287.png)
![2-[(4-bromobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4186291.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4186295.png)
![2-[(3-iodo-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4186301.png)
![2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4186318.png)

![2-iodo-5-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B4186338.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4186342.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxo-2-(1-piperidinyl)ethanone](/img/structure/B4186349.png)
![12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4186355.png)
![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4186356.png)

![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4186381.png)